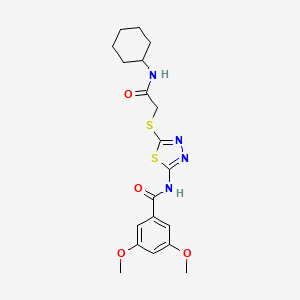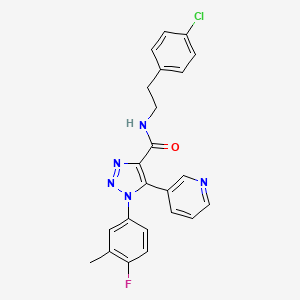
1-(3-phenoxypyrazin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound 1-(3-phenoxypyrazin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide is a synthetic molecule that appears to be related to various piperidine derivatives studied for their potential pharmacological activities. Piperidine derivatives are known for their presence in a variety of therapeutic agents, targeting different biological pathways and diseases.
Synthesis Analysis
The synthesis of piperidine derivatives often involves multi-component reactions or modifications of existing piperidine scaffolds. For instance, the Ugi four-component reaction is a method that has been used to synthesize N-(2-(piperazin-1-yl)phenyl)aryl carboxamide derivatives, which are structurally related to the compound . Although the exact synthesis of 1-(3-phenoxypyrazin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide is not detailed in the provided papers, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their interaction with biological targets. For example, the presence of a carboxamide group has been identified as a key feature for the activity of certain piperidine analogs against HIV-1 . Additionally, the substitution of the phenyl group has been shown to be important for reducing clearance and improving oral exposure in the case of soluble epoxide hydrolase inhibitors . These structural insights suggest that the phenyl and carboxamide groups in the compound of interest may play significant roles in its biological activity.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions depending on their substituents. The papers provided do not offer specific reactions for 1-(3-phenoxypyrazin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide, but they do discuss the importance of the triazine heterocycle for potency and selectivity in related compounds . This implies that the pyrazinyl group in the compound of interest may also contribute to its chemical reactivity and biological interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structures. For instance, the introduction of a phenyl group substitution has been associated with reduced clearance and improved pharmacokinetic profiles . While the specific properties of 1-(3-phenoxypyrazin-2-yl)-N-(1-phenylethyl)piperidine-3-carboxamide are not described in the provided papers, it is reasonable to infer that its phenyl and carboxamide groups could affect its solubility, stability, and overall pharmacological profile.
Eigenschaften
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-5-pyridin-3-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClFN5O/c1-15-13-19(8-9-20(15)25)30-22(17-3-2-11-26-14-17)21(28-29-30)23(31)27-12-10-16-4-6-18(24)7-5-16/h2-9,11,13-14H,10,12H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLGOVRZYOEILT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=C(C=C3)Cl)C4=CN=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,5-dimethylphenyl)methanone](/img/structure/B3020602.png)

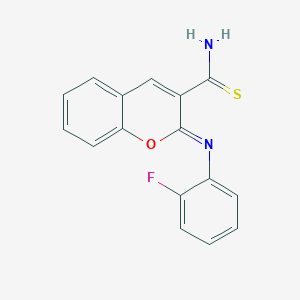

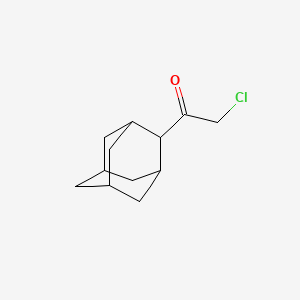
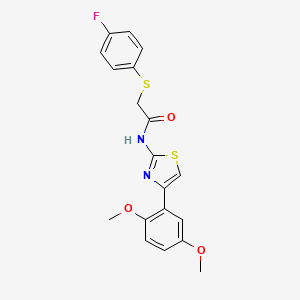
![3-Bromo-4-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one;hydrochloride](/img/structure/B3020610.png)
![benzyl N-[3-methyl-1-(methylcarbamoyl)butyl]carbamate](/img/structure/B3020611.png)
